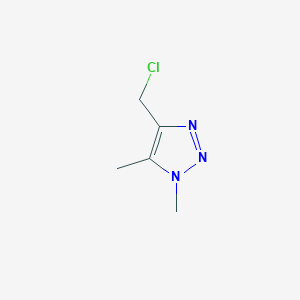
4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups at the first and fifth positions of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce by-products .
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized triazoles.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in methyl-substituted triazoles.
科学的研究の応用
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole has several applications in scientific research:
作用機序
The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .
類似化合物との比較
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
特性
分子式 |
C5H8ClN3 |
|---|---|
分子量 |
145.59 g/mol |
IUPAC名 |
4-(chloromethyl)-1,5-dimethyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
InChIキー |
MPFGNJARMAZPAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


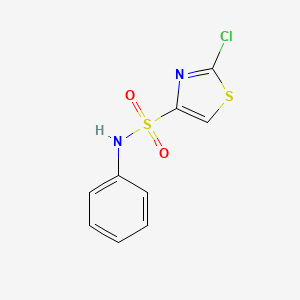


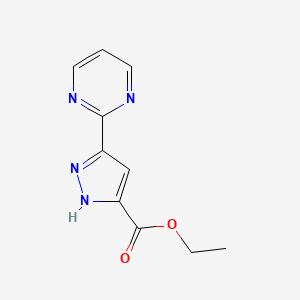
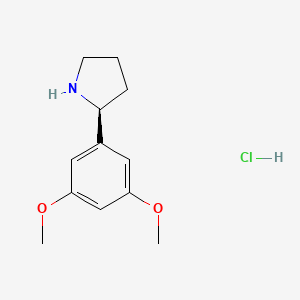
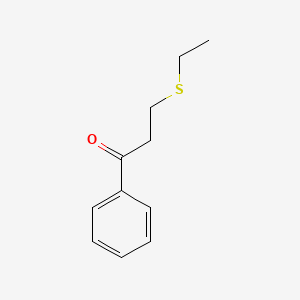
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
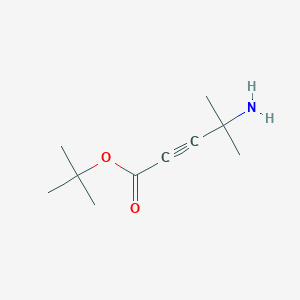

![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)
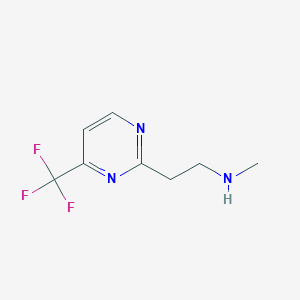

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)

